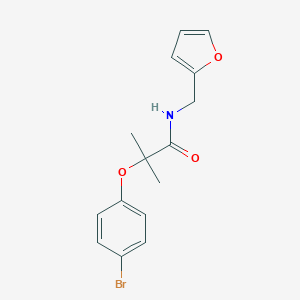![molecular formula C22H19ClN4O4 B243735 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide, commonly known as CMB, is a benzotriazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the development of new drugs, as well as in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of CMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CMB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Additionally, CMB has been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression.
Biochemical and Physiological Effects
CMB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8. CMB has also been found to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor. Additionally, CMB has been found to inhibit the replication of HIV-1 by inhibiting reverse transcriptase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMB has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. CMB also has a wide range of potential applications in drug development and the study of biochemical and physiological processes. However, there are also some limitations to using CMB in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, CMB has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for the study of CMB. One potential application is in the development of new anticancer drugs. CMB has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new treatments. Additionally, CMB could be further studied for its potential antiviral and antimicrobial properties. Further studies could also investigate the potential toxicity and side effects of CMB in vivo. Overall, the study of CMB has the potential to lead to new discoveries in drug development and the study of biochemical and physiological processes.
Métodos De Síntesis
The synthesis of CMB involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline and triphosgene in the presence of triethylamine. The resulting product is then reacted with 2-aminobenzoic acid and sodium hydride to yield CMB. This method has been optimized to produce high yields of CMB with high purity.
Aplicaciones Científicas De Investigación
CMB has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antiviral, and antimicrobial properties. CMB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antiviral activity against HIV-1 and herpes simplex virus. Additionally, CMB has been found to have antibacterial activity against gram-positive and gram-negative bacteria.
Propiedades
Fórmula molecular |
C22H19ClN4O4 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-15-6-7-16(21(12-15)31-3)22(28)24-13-4-8-18-19(10-13)26-27(25-18)14-5-9-20(30-2)17(23)11-14/h4-12H,1-3H3,(H,24,28) |
Clave InChI |
GCJXHMCLOUOWOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243655.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)